Iseganan
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Overview
Description
Iseganan is a synthetic protegrin, a type of lytic peptide originally isolated from pig leucocytes. It is being developed primarily for the treatment and prevention of oral mucositis, a common side effect of cancer therapies. Oral mucositis occurs when the rapidly growing epithelial cells lining the mouth are destroyed, leading to painful ulcers and increased risk of infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iseganan is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid addition involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous quality control measures to verify the sequence and structure of the peptide. The final product is lyophilized to obtain a stable, dry powder suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Iseganan primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for the stepwise construction of the peptide chain.
Coupling reagents: Such as HBTU or DIC, facilitate the formation of peptide bonds.
Deprotection reagents: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products Formed
The major product formed is the linear peptide chain of this compound, which is then folded into its active conformation during the purification process .
Scientific Research Applications
Iseganan has several scientific research applications, particularly in the fields of medicine and microbiology:
Oral Mucositis: This compound is being developed as a rinse to prevent and treat oral mucositis in patients undergoing chemotherapy and radiation therapy.
Ventilator-Associated Pneumonia: It is also being investigated for the prevention of ventilator-associated pneumonia in intubated patients.
Cystic Fibrosis: Research is ongoing to explore its potential in treating chronic lung infections in cystic fibrosis patients.
Mechanism of Action
Iseganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans. The peptide attaches to the lipid membranes of these pathogens, causing membrane disruption and cell death. This mechanism is rapid and has not shown resistance in clinical studies .
Comparison with Similar Compounds
Iseganan is unique compared to other antimicrobial peptides due to its broad-spectrum activity and stability in biological fluids. Similar compounds include:
Protegrins: Naturally occurring peptides with similar antimicrobial properties.
Defensins: Another class of antimicrobial peptides found in humans and other organisms.
Cathelicidins: Peptides with a broad range of antimicrobial activities.
This compound stands out due to its synthetic origin, which allows for precise control over its sequence and structure, enhancing its stability and efficacy .
Properties
CAS No. |
257277-05-7 |
---|---|
Molecular Formula |
C78H126N30O18S4 |
Molecular Weight |
1900.3 g/mol |
IUPAC Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1 |
InChI Key |
GUCYBPFJNGVFEB-XELKFLSISA-N |
SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Key on ui application |
Antibacterial. |
Key on ui other cas no. |
257277-05-7 |
sequence |
H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2 |
source |
Synthetic |
storage |
-20°C |
Synonyms |
Antimicrobial peptide IB-367; Iseganan [INN]; UNII-Q9SAI36COS; Q9SAI36COS; CHEMBL2110753; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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